Pin1 Inhibitory Activity: 2-(1H-benzimidazol-2-ylthio)acetic Acid Derivatives vs. Positive Control Juglone
In a protease-coupled enzymatic assay evaluating Pin1 inhibitory activity, twenty 2-(1H-benzimidazol-2-ylthio)acetic acid derivatives demonstrated significantly superior potency relative to the positive control drug juglone [1]. Three lead compounds—6g, 6h, and 13i—achieved IC50 values at the sub-micromolar level, whereas juglone, a known Pin1 inhibitor, exhibited substantially weaker inhibition [1]. Molecular docking studies further established that both the benzimidazole skeleton and the thioacetic acid fragment are indispensable for interaction with key residues in the Pin1 catalytic domain [1].
| Evidence Dimension | Pin1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivatives 6g, 6h, 13i: sub-micromolar IC50 |
| Comparator Or Baseline | Juglone (positive control): > sub-micromolar IC50 |
| Quantified Difference | Twenty target derivatives significantly superior to juglone; three lead compounds in sub-micromolar range |
| Conditions | Protease-coupled enzymatic assay against peptidyl-prolyl cis-trans isomerase Pin1 |
Why This Matters
Demonstrates that the 2-(1H-benzimidazol-2-ylthio)acetic acid scaffold can be elaborated into sub-micromolar Pin1 inhibitors with potency substantially exceeding a known reference compound, establishing its value for prostate cancer drug discovery programs.
- [1] Li K, Niu Q, Xu QH, Han Y, Liu D, Zhao LX. Design, synthesis and biological evaluation of peptidyl-prolyl cis-trans isomerase Pin1 inhibitors. Acta Pharmaceutica Sinica. 2020;55(11):2679-2687. doi:10.16438/j.0513-4870.2020-1333 View Source
